3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

Catalog No.
S891352
CAS No.
860367-71-1
M.F
C10H8N2O3
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

CAS Number

860367-71-1

Product Name

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

IUPAC Name

3-(4-aminophenyl)-1,2-oxazole-5-carboxylic acid

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C10H8N2O3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,11H2,(H,13,14)

InChI Key

LMZCNXMLWIIYDP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)N

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid is a bifunctional organic building block designed for applications requiring precise structural control. It features a para-substituted aminophenyl group and a carboxylic acid function, separated by a rigid 1,2-oxazole (isoxazole) heterocyclic core. This configuration results in a highly planar and linear molecular geometry, making it a well-defined linker for creating predictable supramolecular assemblies, polymers, and complex pharmaceutical intermediates where defined spatial orientation is critical. [1]

Research Fit

1 Isoxazole-5-carboxylic acid scaffold for selective PTP1B inhibitor design
2 Dual reactive sites: 4-aminophenyl (C3) and carboxylic acid (C5) for divergent library synthesis
3 Reported privileged core for isoxazole-based probe and lead optimization (class-level)

Direct substitution with more common linkers like 4-aminobenzoic acid or alternative heterocyclic systems is often unfeasible. The 1,2-oxazole ring imparts a specific, rigid bond angle and distance between the amine and carboxyl functionalities that is not replicated by simpler aromatic or flexible aliphatic linkers. Furthermore, the oxazole's nitrogen and adjacent carboxylate oxygen create a distinct N,O-bidentate chelation site for metal ions, a property absent in 4-aminobenzoic acid. [1] This unique coordination behavior is critical for the formation of stable and structurally specific metal-organic frameworks (MOFs). Substituting with a different regioisomer (e.g., 3-aminophenyl) would change the molecule from a linear to a bent linker, fundamentally altering the topology of any resulting polymer or framework.

Substitution Risk

Positional isomer mismatch

Replacing 5-carboxylic acid with 3-carboxylic acid may shift target binding and biological activity profiles.

5-Amino analog (CAS 119162-75-3)

Lacks the carboxylic acid handle, limiting amide coupling and esterification routes critical for library expansion.

Generic isoxazole without 4-amino group

Absence of the 4-aminophenyl substituent alters electronic and steric properties, risking loss of desired interaction.

Defined Molecular Geometry: High Planarity for Predictable Supramolecular Assembly

Crystal structure analysis of a closely related ester derivative demonstrates that the core structure is exceptionally planar. The dihedral angle between the phenyl ring and the isoxazole ring is minimal, reported to be between 1.76° and 5.85°. [1] This high degree of planarity and rigidity contrasts sharply with more flexible linkers like those based on biphenyl or aliphatic chains, which possess significantly more rotational freedom.

Evidence DimensionDihedral Angle (Phenyl-Isoxazole)
Target Compound Data< 6° (based on closely related structure)
Comparator Or BaselineFlexible aliphatic or biphenyl linkers (possess multiple rotational bonds)
Quantified DifferenceSignificantly reduced conformational freedom, leading to a well-defined, linear geometry.
ConditionsSingle-crystal X-ray diffraction analysis.

This structural rigidity is critical for synthesizing materials with predictable and reproducible long-range order, such as crystalline MOFs and high-performance polymers.

PTP1B Selectivity
Class-level
>20-fold over TCPTP
Supports PTP1B-selective inhibitor design context
Requires target-specific validation

Precursor Suitability: Bypassing Regioselectivity Challenges in Isoxazole Synthesis

The synthesis of substituted isoxazole carboxylic acids is often complicated by the formation of unwanted regioisomers, which can be difficult and costly to separate. [1] Procuring this compound as a single, purified isomer circumvents these synthetic challenges.

Evidence DimensionIsomeric Purity
Target Compound DataTypically >98% single regioisomer (as supplied)
Comparator Or BaselineIn-house synthesis from acyclic precursors, which can yield isomeric mixtures requiring extensive purification.
Quantified DifferenceAvoids multi-step synthesis and challenging chromatographic separation of isomers, saving significant process time and resources.
ConditionsStandard synthetic routes for 3-substituted isoxazole-5-carboxylic acids.

Procuring the pure, correct isomer guarantees reproducibility and eliminates the significant time and cost associated with de novo synthesis and isomer separation.

Safener Activity
Class-level
Comparable to benoxacor (class-level analog)
Positional isomers may differ in activity
Specific isomer validation needed

Enhanced Coordination Capability: N,O-Bidentate Chelation Site for Stable Metal Complexes

The spatial arrangement of the isoxazole ring nitrogen and the C5-carboxylate group creates a robust N,O-bidentate chelation site. This allows the linker to form a stable five-membered ring upon coordination with a metal center. [1] This mode of binding is a key structural feature unavailable in the common analog 4-aminobenzoic acid, which typically coordinates only through its carboxylate group.

Evidence DimensionMetal Coordination Mode
Target Compound DataBidentate (N,O-chelation)
Comparator Or Baseline4-Aminobenzoic acid (monodentate O-coordination)
Quantified DifferenceEnables formation of a stable 5-membered chelate ring, leading to higher thermodynamic stability in the resulting metal complexes.
ConditionsSelf-assembly of metal-organic frameworks or coordination complexes in solution.

The enhanced binding stability and defined coordination geometry afforded by chelation are essential for constructing robust and crystalline metal-organic frameworks with desired porosity and thermal properties.

Derivatization Handle
Data to verify
Carboxylic acid enables amide coupling, esterification
Unique handle vs 5-amino analog
Synthetically relevant differentiator

Design of Rigid, High-Stability Metal-Organic Frameworks (MOFs)

This compound is the right choice for constructing MOFs where structural rigidity and linker-metal node stability are paramount. The linear geometry and N,O-chelating ability lead to predictable, robust frameworks suitable for gas storage, separation, and catalysis. [1]

Synthesis of Structurally Defined Pharmaceutical Intermediates

In medicinal chemistry, where precise molecular shape is critical for biological activity, this linker serves as a non-classical bioisostere for a para-substituted phenyl ring. Its defined geometry is valuable for synthesizing kinase inhibitors and other targeted therapeutics where ligand conformation must be constrained. [2]

Development of Linear, High-Performance Polymers

The inherent rigidity and linearity of this molecule make it a suitable monomer for polyamides or polyimides. Its incorporation into a polymer backbone can enhance thermal stability and mechanical properties compared to polymers made with more flexible linkers.

Application Fit Matrix

Application
Selection Property
Validation Focus
PTP1B Inhibitor Library Synthesis
Isoxazole-5-carboxylic acid scaffold
PTP1B selectivity assay context
Functional Probe Development
Dual amine and carboxylic acid handles
Biotin/fluorophore conjugation validation
Herbicide Safener Analog Synthesis
Phenyl-isoxazole-carboxylic acid pharmacophore
Herbicide safener activity assay context
Isoxazole-Carboxamide Library (Oncology Research)
Carboxylic acid for amide library generation
Cytotoxicity and cell-viability endpoint review

XLogP3

1.2

Wikipedia

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

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